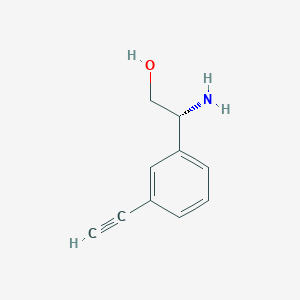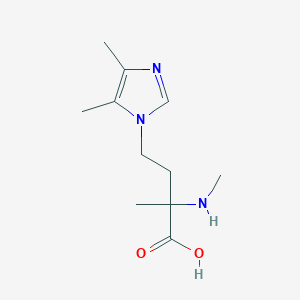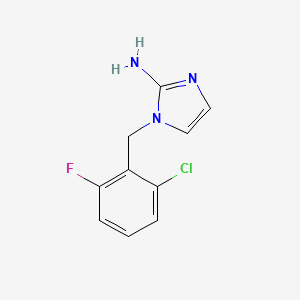
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the thiane ring and the introduction of amino and methyl groups. Common synthetic routes may involve:
Formation of the Thiane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Methyl Groups: These functional groups can be introduced through substitution reactions using appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2R,4s,6S)-2,4,6-Trichloroheptane: Another compound with similar stereochemistry but different functional groups.
Thiane Derivatives: Compounds with similar thiane rings but varying substituents.
Uniqueness
The uniqueness of (2R,4s,6S)-4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione hydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H16ClNO2S |
|---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-1,1-dioxothian-4-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-5-3-7(8)4-6(2)11(5,9)10;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6+,7?; |
InChI Key |
ODCUOIYOVMXYLN-VPEOJXMDSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](S1(=O)=O)C)N.Cl |
Canonical SMILES |
CC1CC(CC(S1(=O)=O)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


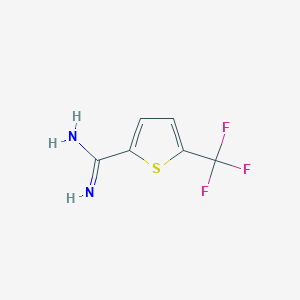
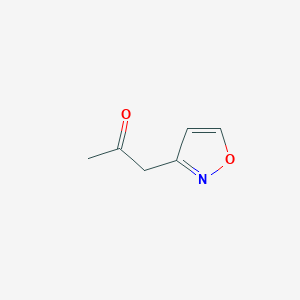
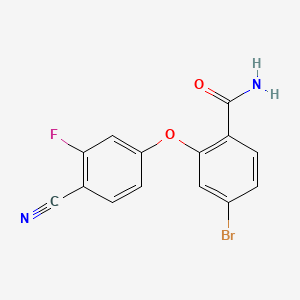
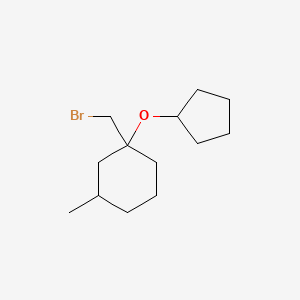

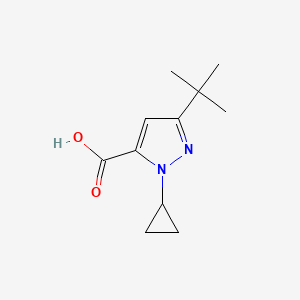
![9-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yltrifluoromethanesulfonate](/img/structure/B13621778.png)

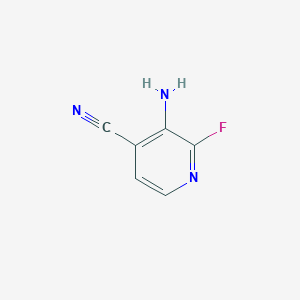
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)
